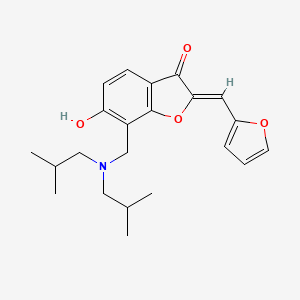

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-7-((Diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a Z-configuration at the exocyclic double bond. Its structure features a diisobutylamino-methyl group at position 7, a furan-2-ylmethylene substituent at position 2, and a hydroxyl group at position 4.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-14(2)11-23(12-15(3)4)13-18-19(24)8-7-17-21(25)20(27-22(17)18)10-16-6-5-9-26-16/h5-10,14-15,24H,11-13H2,1-4H3/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRDPTHWZDPKBK-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzofuran core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the diisobutylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.

Key Mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .

- Antioxidant Activity : The hydroxyl groups in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, potentially useful in chronic diseases. |

| Antimicrobial | Shows activity against certain bacterial strains. |

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzofuran moiety can enhance potency and selectivity towards cancer cells. For instance, introducing additional hydroxyl groups has been correlated with increased anticancer activity due to enhanced hydrogen bonding capabilities .

- In Vivo Studies : Preliminary in vivo studies showed that this compound could reduce tumor growth in xenograft models without significant toxicity, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Functional Group Impact on Physicochemical Properties

Amino Substituents

- Diisobutylamino-methyl (Main Compound): The bulky diisobutyl group increases lipophilicity (logP ~4.5 estimated), favoring blood-brain barrier penetration compared to dimethylamino (logP ~2.8 in ).

Aromatic Substituents at Position 2

Hydroxy and Alkoxy Groups

- 6-Hydroxy (All Compounds) : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites). In , the 4-methoxy group increases solubility (logS ~-3.2) compared to dichloro derivatives (logS ~-4.5 in ) .

Key Findings and Notes

Structural Flexibility : Position 2 substituents (furan, fluorophenyl, dichlorophenyl) dictate electronic and steric profiles, influencing target binding .

Amino Group Optimization: Diisobutylamino groups may improve CNS targeting but require formulation adjustments to mitigate solubility challenges.

Future Directions : Structure-activity relationship (SAR) studies should explore hybrid structures (e.g., combining furan with methoxy groups) to enhance potency and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.